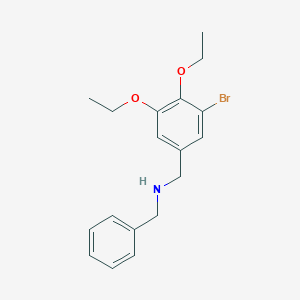![molecular formula C11H13N5O B283465 N-[3-(allyloxy)benzyl]-N-(2H-tetraazol-5-yl)amine](/img/structure/B283465.png)
N-[3-(allyloxy)benzyl]-N-(2H-tetraazol-5-yl)amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[3-(allyloxy)benzyl]-N-(2H-tetraazol-5-yl)amine is a compound that has been extensively studied for its potential applications in scientific research. This compound is known for its ability to selectively bind to certain receptors in the body, making it a valuable tool for studying the mechanisms of various biological processes.
Wirkmechanismus
The mechanism of action of N-[3-(allyloxy)benzyl]-N-(2H-tetraazol-5-yl)amine involves its selective binding to certain receptors in the body. This binding activates a signaling cascade that leads to various biochemical and physiological effects. The exact mechanism of action may vary depending on the specific receptor being targeted.
Biochemical and Physiological Effects
The biochemical and physiological effects of N-[3-(allyloxy)benzyl]-N-(2H-tetraazol-5-yl)amine depend on the specific receptor being targeted. Some of the effects that have been observed include changes in blood pressure, heart rate, and neurotransmitter release. This compound has also been shown to have anti-inflammatory and antioxidant properties.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using N-[3-(allyloxy)benzyl]-N-(2H-tetraazol-5-yl)amine in lab experiments include its selectivity and potency in binding to certain receptors. This compound can be used to investigate the role of specific receptors in various biological processes, which can provide valuable insights into disease mechanisms and potential therapeutic targets. However, the limitations of this compound include its high cost and the specialized equipment and knowledge required for its synthesis and use.
Zukünftige Richtungen
There are numerous future directions for research involving N-[3-(allyloxy)benzyl]-N-(2H-tetraazol-5-yl)amine. Some potential areas of investigation include the development of new therapeutic agents based on the compound, as well as further investigation into its mechanism of action and potential uses in the treatment of various diseases. Additionally, research could focus on optimizing the synthesis method to improve the yield and purity of the compound, which could reduce its cost and increase its accessibility for scientific research.
Synthesemethoden
The synthesis of N-[3-(allyloxy)benzyl]-N-(2H-tetraazol-5-yl)amine involves a multi-step process that requires specialized knowledge and equipment. The initial step involves the preparation of 3-(allyloxy)benzaldehyde, which is then reacted with 2H-tetrazol-5-amine in the presence of a catalyst to form the final product. The purity of the compound is critical for its use in scientific research, and various purification techniques are employed to achieve this.
Wissenschaftliche Forschungsanwendungen
N-[3-(allyloxy)benzyl]-N-(2H-tetraazol-5-yl)amine has been used in numerous scientific studies, particularly in the field of pharmacology. This compound has been shown to selectively bind to certain receptors in the body, making it a valuable tool for studying the mechanisms of various biological processes. It has been used to investigate the role of certain receptors in the regulation of blood pressure, as well as in the treatment of various diseases such as cancer and Alzheimer's disease.
Eigenschaften
Molekularformel |
C11H13N5O |
|---|---|
Molekulargewicht |
231.25 g/mol |
IUPAC-Name |
N-[(3-prop-2-enoxyphenyl)methyl]-2H-tetrazol-5-amine |
InChI |
InChI=1S/C11H13N5O/c1-2-6-17-10-5-3-4-9(7-10)8-12-11-13-15-16-14-11/h2-5,7H,1,6,8H2,(H2,12,13,14,15,16) |
InChI-Schlüssel |
ROUDXHAABXVAAN-UHFFFAOYSA-N |
SMILES |
C=CCOC1=CC=CC(=C1)CNC2=NNN=N2 |
Kanonische SMILES |
C=CCOC1=CC=CC(=C1)CNC2=NNN=N2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-[3-chloro-4-(4-isobutyryl-1-piperazinyl)phenyl]-2-furamide](/img/structure/B283382.png)
![N-[3-chloro-4-(4-isobutyryl-1-piperazinyl)phenyl]-2-(2,3-dimethylphenoxy)acetamide](/img/structure/B283386.png)
![N-[3-chloro-4-(4-isobutyryl-1-piperazinyl)phenyl]-2-(2,4-dimethylphenoxy)acetamide](/img/structure/B283388.png)
![N-[3-Chloro-4-(4-isobutyryl-piperazin-1-yl)-phenyl]-2-o-tolyloxy-acetamide](/img/structure/B283389.png)
![N-[3-chloro-4-(4-isobutyryl-1-piperazinyl)phenyl]-2-fluorobenzamide](/img/structure/B283391.png)
![N-[2-(difluoromethoxy)phenyl]-2-(3,5-dimethylphenoxy)acetamide](/img/structure/B283393.png)


![N-{4-[(3,5-dichloro-2-methoxybenzyl)amino]-2-methoxyphenyl}pentanamide](/img/structure/B283397.png)
![N-{4-[(3,5-dichloro-2-methoxybenzyl)amino]phenyl}-3-methylbutanamide](/img/structure/B283398.png)
![N-{4-[(3,5-dichloro-2-methoxybenzyl)amino]phenyl}pentanamide](/img/structure/B283399.png)
![N-(tert-butyl)-2-{4-[(2,3-dihydro-1,4-benzodioxin-6-ylamino)methyl]-2-ethoxyphenoxy}acetamide](/img/structure/B283403.png)
![N-{3-chloro-4-[(4-chlorobenzyl)oxy]-5-methoxybenzyl}-N-(tetrahydro-2-furanylmethyl)amine](/img/structure/B283404.png)
![N-{5-bromo-2-[(4-fluorobenzyl)oxy]benzyl}-N-(tetrahydro-2-furanylmethyl)amine](/img/structure/B283406.png)